2-(Dimethylamino)-3-iodobenzaldehyde
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Overview
Description
2-(Dimethylamino)-3-iodobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a dimethylamino group at the 2-position and an iodine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-iodobenzaldehyde typically involves the iodination of 2-(Dimethylamino)benzaldehyde. One common method is the Sandmeyer reaction, where 2-(Dimethylamino)benzaldehyde is treated with iodine and a copper catalyst under controlled conditions. The reaction proceeds as follows:
Starting Material: 2-(Dimethylamino)benzaldehyde
Reagents: Iodine (I2), Copper(I) chloride (CuCl), Sodium nitrite (NaNO2), Hydrochloric acid (HCl)
Conditions: The reaction is carried out in an aqueous medium at a temperature of around 0-5°C.
The reaction mechanism involves the formation of a diazonium salt intermediate, which is then replaced by the iodine atom to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling or the Heck reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Palladium catalysts (Pd/C) in the presence of a base for coupling reactions.
Major Products
Oxidation: 2-(Dimethylamino)-3-iodobenzoic acid
Reduction: 2-(Dimethylamino)-3-iodobenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-3-iodobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: It is employed in the synthesis of polymers and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-3-iodobenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)benzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Iodobenzaldehyde: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.
2-(Dimethylamino)-3-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
2-(Dimethylamino)-3-iodobenzaldehyde is unique due to the presence of both the dimethylamino group and the iodine atom, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H10INO |
---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
2-(dimethylamino)-3-iodobenzaldehyde |
InChI |
InChI=1S/C9H10INO/c1-11(2)9-7(6-12)4-3-5-8(9)10/h3-6H,1-2H3 |
InChI Key |
KIOXHCZQFDBZSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1I)C=O |
Origin of Product |
United States |
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